molecular formula C30H24O6 B13651879 4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid

4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid

Cat. No.: B13651879
M. Wt: 480.5 g/mol
InChI Key: VYRMVYIXAWHXDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings. This reaction involves the use of palladium catalysts and boronic acid derivatives under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.

    Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield esters or anhydrides, while reduction can produce hydrogenated aromatic compounds.

Scientific Research Applications

4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(4-carboxyphenyl)benzoic acid: Similar structure but lacks the methyl groups.

    4-methoxyphenylboronic acid: Contains a methoxy group instead of carboxylic acids.

    3-methoxyphenylboronic acid: Similar aromatic structure with a methoxy group.

Uniqueness

4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid is unique due to the presence of multiple carboxylic acid groups and methyl substituents, which confer distinct chemical reactivity and potential for diverse applications .

Biological Activity

4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid, a complex organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound comprises a benzoic acid backbone with multiple carboxy and methyl substituents, enhancing its chemical reactivity and biological interactions. Its structural formula can be represented as follows:

C20H18O5\text{C}_{20}\text{H}_{18}\text{O}_5

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23110Apoptosis induction
HT-29 (Colon)15Cell cycle arrest
A549 (Lung)12Inhibition of proliferation

Anti-inflammatory Effects

The compound has also been assessed for anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.

Table 2: Anti-inflammatory Activity

CytokineConcentration (pg/mL)Effect (%)
TNF-α100-40
IL-650-35
IL-1β75-30

The proposed mechanisms by which this compound exerts its effects include:

  • Inhibition of Cell Proliferation: The compound disrupts microtubule assembly, leading to cell cycle arrest.
  • Induction of Apoptosis: It activates caspases, which are crucial for the apoptotic pathway.
  • Modulation of Cytokine Production: The compound downregulates inflammatory cytokines through NF-kB pathway inhibition.

Study on Breast Cancer Cells

A study conducted on MDA-MB-231 breast cancer cells revealed that treatment with the compound resulted in significant morphological changes indicative of apoptosis. The study reported an increase in caspase-3 activity by 1.5 times at a concentration of 10 µM.

Colon Carcinogenesis Model

In a rat model of colon carcinogenesis, administration of the compound significantly reduced the number of aberrant crypt foci (ACF), a precursor to colorectal cancer. The high-dose group (8 mg/kg) showed a reduction in ACF by approximately 60% compared to the control group.

Toxicity and Safety Profile

Toxicological evaluations indicate that the compound has a favorable safety profile with no significant mutagenic effects observed in Ames tests. LD50 values suggest it poses low lethality risk at therapeutic doses.

Table 3: Toxicity Profile

TestResult
Ames TestNegative
LD50 (mg/kg)>200

Properties

Molecular Formula

C30H24O6

Molecular Weight

480.5 g/mol

IUPAC Name

4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid

InChI

InChI=1S/C30H24O6/c1-16-10-19(4-7-25(16)28(31)32)22-13-23(20-5-8-26(29(33)34)17(2)11-20)15-24(14-22)21-6-9-27(30(35)36)18(3)12-21/h4-15H,1-3H3,(H,31,32)(H,33,34)(H,35,36)

InChI Key

VYRMVYIXAWHXDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)C3=CC(=C(C=C3)C(=O)O)C)C4=CC(=C(C=C4)C(=O)O)C)C(=O)O

Origin of Product

United States

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